Cas no 4291-79-6 (Cyclohexane,1-methyl-2-propyl-)

Cyclohexane,1-methyl-2-propyl- structure
4291-79-6 structure
商品名:Cyclohexane,1-methyl-2-propyl-
CAS番号:4291-79-6
MF:C10H20
メガワット:140.26600
CID:329963
PubChem ID:107252

Cyclohexane,1-methyl-2-propyl- 化学的及び物理的性質

名前と識別子

    • Cyclohexane,1-methyl-2-propyl-
    • 1-METHYL-2-PROPYLCYCLOHEXANE
    • 1-Methyl-2-propyl-cyclohexan
    • 1-methyl-2-propyl-cyclohexane
    • 1-propyl-2-methylcyclohexane
    • cyclohexane,1-methyl-2-propyl
    • Methyl-propyl-cyclohexan
    • FT-0691128
    • AKOS006272621
    • LMFA11000652
    • EN300-7635731
    • 42806-77-9
    • BVYJEKBXVYKYRA-UHFFFAOYSA-N
    • FT-0694378
    • ethyl2-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylate
    • FT-0691127
    • Cyclohexane, 1-methyl-2-propyl-
    • NS00095830
    • DTXSID70871067
    • trans-1-Methyl-2-propylcyclohexane
    • 4291-79-6
    • インチ: InChI=1S/C10H20/c1-3-6-10-8-5-4-7-9(10)2/h9-10H,3-8H2,1-2H3
    • InChIKey: BVYJEKBXVYKYRA-UHFFFAOYSA-N
    • ほほえんだ: CCCC1CCCCC1C

計算された属性

  • せいみつぶんしりょう: 140.15700
  • どういたいしつりょう: 140.156500638g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 86
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.8
  • トポロジー分子極性表面積: 0Ų

じっけんとくせい

  • 密度みつど: 0.8130
  • ゆうかいてん: -84.33°C (estimate)
  • ふってん: 176.15°C
  • 屈折率: 1.4468
  • PSA: 0.00000
  • LogP: 3.61280

Cyclohexane,1-methyl-2-propyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7635731-5.0g
1-methyl-2-propylcyclohexane
4291-79-6 95.0%
5.0g
$5387.0 2025-02-24
Enamine
EN300-7635731-2.5g
1-methyl-2-propylcyclohexane
4291-79-6 95.0%
2.5g
$3641.0 2025-02-24
1PlusChem
1P0071AB-5g
3,3'-((4-((2-chloro-4-nitrophenyl)azo)phenyl)imino)bispropanenitrile
4291-79-6 95%
5g
$6721.00 2023-12-17
1PlusChem
1P0071AB-500mg
3,3'-((4-((2-chloro-4-nitrophenyl)azo)phenyl)imino)bispropanenitrile
4291-79-6 95%
500mg
$1853.00 2023-12-17
Enamine
EN300-7635731-1.0g
1-methyl-2-propylcyclohexane
4291-79-6 95.0%
1.0g
$1857.0 2025-02-24
Enamine
EN300-7635731-0.5g
1-methyl-2-propylcyclohexane
4291-79-6 95.0%
0.5g
$1449.0 2025-02-24
Enamine
EN300-7635731-0.25g
1-methyl-2-propylcyclohexane
4291-79-6 95.0%
0.25g
$920.0 2025-02-24
1PlusChem
1P0071AB-2.5g
3,3'-((4-((2-chloro-4-nitrophenyl)azo)phenyl)imino)bispropanenitrile
4291-79-6 95%
2.5g
$4563.00 2023-12-17
1PlusChem
1P0071AB-250mg
3,3'-((4-((2-chloro-4-nitrophenyl)azo)phenyl)imino)bispropanenitrile
4291-79-6 95%
250mg
$1199.00 2023-12-17
Enamine
EN300-7635731-10.0g
1-methyl-2-propylcyclohexane
4291-79-6 95.0%
10.0g
$7988.0 2025-02-24

Cyclohexane,1-methyl-2-propyl- 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 15 min, 550 °C
リファレンス
An improved catalytic pyrolysis concept for renewable aromatics from biomass involving a recycling strategy for co-produced polycyclic aromatic hydrocarbons
Genuino, Homer C.; Muizebelt, Inouk; Heeres, Andre; Schenk, Niels J.; Winkelman, Jos G. M.; et al, Green Chemistry, 2019, 21(14), 3802-3806

Cyclohexane,1-methyl-2-propyl- Raw materials

Cyclohexane,1-methyl-2-propyl- Preparation Products

Cyclohexane,1-methyl-2-propyl- 関連文献

Cyclohexane,1-methyl-2-propyl-に関する追加情報

Comprehensive Analysis of Cyclohexane,1-methyl-2-propyl- (CAS No. 4291-79-6): Properties, Applications, and Industry Trends

Cyclohexane,1-methyl-2-propyl- (CAS No. 4291-79-6) is a specialized organic compound belonging to the cycloalkane family. This colorless liquid is structurally characterized by a cyclohexane ring substituted with both methyl and propyl groups at the 1 and 2 positions, respectively. Its unique molecular configuration (C10H20) grants it distinct physicochemical properties, including a boiling point range of 160-165°C and a density of approximately 0.81 g/cm³ at 20°C. The compound's low water solubility and moderate volatility make it particularly useful in industrial formulations where controlled evaporation rates are required.

In recent years, sustainable solvents and green chemistry alternatives have dominated industry discussions, placing compounds like Cyclohexane,1-methyl-2-propyl- under renewed scrutiny. Environmental concerns have driven research into its biodegradation pathways and eco-friendly applications. Analytical techniques such as GC-MS and HPLC are frequently employed to monitor its presence in complex mixtures, addressing growing consumer demand for product transparency and material traceability.

The compound's primary industrial application lies in specialty coatings and adhesive formulations, where it serves as a high-performance solvent. Its balanced evaporation rate and solvency power make it ideal for automotive paints and industrial varnishes. Notably, the electronics manufacturing sector has shown increased interest in derivatives of 4291-79-6 for circuit board cleaning applications, coinciding with global demand for miniaturized electronics and high-precision components.

Emerging research explores its potential in pharmaceutical intermediates, particularly in the synthesis of steroid-like compounds. The compound's chiral centers and structural rigidity offer intriguing possibilities for asymmetric synthesis, aligning with the pharmaceutical industry's focus on enantioselective catalysis. However, thorough toxicological assessments remain imperative, as evidenced by recent publications in the Journal of Medicinal Chemistry discussing structure-activity relationships of similar cycloalkanes.

From a commercial perspective, the global market for Cyclohexane derivatives is projected to grow at a CAGR of 4.2% through 2028, according to recent market intelligence reports. This growth is fueled by expanding applications in advanced material science and renewable energy technologies. Manufacturers are increasingly adopting continuous flow chemistry methods for production, improving both yield efficiency and process safety – key concerns identified in patent filings from major chemical producers.

Quality control standards for CAS 4291-79-6 typically require ≥98% purity for industrial applications, with specialized grades reaching 99.5%+ purity for pharmaceutical use. Analytical certificates commonly include parameters like refractive index (n20/D 1.438-1.442) and flash point (≥50°C), which are critical for formulation chemists designing next-generation materials. The compound's storage stability under nitrogen atmosphere has been extensively documented, addressing concerns about long-term material integrity in supply chains.

Recent innovations in catalyzed hydrogenation techniques have improved the synthesis of 1-methyl-2-propylcyclohexane from corresponding aromatic precursors. These advancements align with the chemical industry's push toward atom-efficient processes and reduced energy consumption. Academic research published in ACS Catalysis highlights novel platinum-group catalysts that achieve >90% selectivity for this transformation, potentially revolutionizing production economics.

Environmental fate studies indicate that Cyclohexane,1-methyl-2-propyl- undergoes aerobic biodegradation with a half-life of 15-30 days in standard tests, positioning it favorably compared to traditional halogenated solvents. This characteristic has garnered attention from environmental regulatory agencies evaluating VOC alternatives for industrial applications. Life cycle assessment (LCA) methodologies are being applied to compare its carbon footprint with competing solvents, particularly in LEED-certified manufacturing facilities.

From a supply chain perspective, regional production of 4291-79-6 remains concentrated in specialty chemical hubs in Western Europe and Northeast Asia. However, recent trade policy shifts have prompted evaluation of alternative sourcing strategies, including potential localized production in North America. These developments coincide with broader industry trends toward supply chain resilience and regionalized manufacturing networks.

Future research directions likely include exploration of bio-based routes to Cyclohexane,1-methyl-2-propyl- synthesis, potentially utilizing terpene feedstocks from sustainable forestry operations. Such innovations would address growing market demand for renewable carbon content in industrial chemicals. Parallel developments in computational chemistry are enabling more precise predictions of the compound's solvation properties, accelerating formulation development for cutting-edge applications in nanotechnology and composite materials.

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